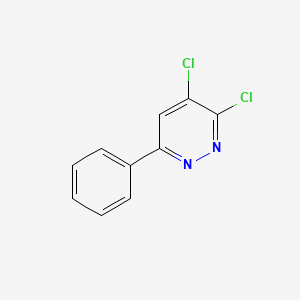

3,4-Dichloro-6-phenylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKIYVQEFBTNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523845 | |

| Record name | 3,4-Dichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64942-62-7 | |

| Record name | 3,4-Dichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-6-phenylpyridazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4-dichloro-6-phenylpyridazine, a halogenated pyridazine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document compiles a combination of known identifiers, computationally predicted properties, and experimental data from closely related analogs to offer a thorough understanding. The guide covers the core physicochemical properties, structural features, predicted spectroscopic characteristics, and general reactivity. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of similar pyridazine derivatives and discusses the potential for biological activity based on the broader class of pyridazine compounds.

Introduction

Halogenated pyridazines are a class of heterocyclic compounds that serve as versatile building blocks in organic synthesis. The presence of halogen atoms on the electron-deficient pyridazine ring provides reactive sites for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[1] These reactions allow for the introduction of diverse functional groups, making halogenated pyridazines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel molecular entities.

Chemical and Physical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 64942-62-7 | ChemScene[2] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | ChemScene[2] |

| Molecular Weight | 225.07 g/mol | ChemScene[2] |

| Synonym(s) | 3-Phenyl-5,6-dichloropyridazine | ChemScene[2] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[2] |

| logP | 3.4504 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

Note: The data in Table 2 are computationally predicted and should be confirmed by experimental validation.

Chemical Structure

The chemical structure of this compound consists of a central pyridazine ring substituted with a phenyl group at position 6 and chlorine atoms at positions 3 and 4.

Canonical SMILES: C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl[2]

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.4-8.0 ppm. The single proton on the pyridazine ring would likely appear as a singlet further downfield, potentially above δ 8.0 ppm.[1] |

| ¹³C NMR | Aromatic carbons of the phenyl group would be expected in the δ 125-140 ppm range. The carbons of the pyridazine ring would also appear in the aromatic region, with the carbon atoms attached to chlorine atoms showing shifts influenced by the electronegativity of the chlorine.[1][3] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224, with characteristic isotopic peaks for the two chlorine atoms.[3] |

| IR Spectroscopy | Characteristic absorption bands would be expected for C-H stretching of the aromatic groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration.[3] |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of two labile chlorine atoms.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-3 and C-4 positions are susceptible to displacement by various nucleophiles. This is a common reaction for chloropyridazines and allows for the introduction of a wide range of functional groups.[1][3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a chloride ion.[1] The regioselectivity of nucleophilic attack is influenced by the electronic effects of the ring nitrogen atoms, with the C4 position being a likely site for initial attack.[1]

-

Stability: While specific data is unavailable, as with many chlorinated heterocyclic compounds, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general methodology for the synthesis of similar chloropyridazine derivatives can be outlined.

General Synthesis of Chloropyridazines

A common route to chloropyridazines involves the treatment of the corresponding pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] The pyridazinone precursor can often be synthesized from the condensation of a suitable dicarbonyl compound with hydrazine.[3]

Caption: Generalized workflow for the synthesis and characterization of pyridazine derivatives.

General Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.[4]

-

Mass Spectrometry (MS): Mass spectra are obtained using a suitable ionization technique to confirm the molecular weight of the synthesized compound.[3]

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic absorption bands of the functional groups present in the molecule.[3]

-

Melting Point Determination: The melting point of the purified solid is determined to assess its purity.[5]

Potential Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or potential drug development applications of this compound. However, the pyridazine scaffold is a known pharmacophore present in a variety of biologically active molecules with applications as herbicides, fungicides, and insecticides.[3] Furthermore, various substituted pyridazine derivatives have been investigated for their potential as anticancer, antimicrobial, and central nervous system agents.[4][6]

Given the prevalence of pyridazine derivatives in targeting various signaling pathways, it is plausible that this compound or its derivatives could modulate key cellular processes. For instance, some pyridazine derivatives have been shown to inhibit kinases involved in cancer progression.[4]

Caption: A logical workflow for the potential development of new therapeutic agents.

Conclusion

This compound is a halogenated pyridazine with significant potential as a building block in organic synthesis, particularly for the development of novel compounds with potential biological activities. While experimental data on its physicochemical properties and reactivity are currently limited, this guide provides a comprehensive overview based on available information and data from related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its utility in medicinal chemistry and materials science.

References

- 1. This compound | 64942-62-7 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of 3,4-Dichloro-6-phenylpyridazine from Furanone Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to 3,4-dichloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences from readily available furanone precursors and proceeds through a pyridazinone intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The synthesis of this compound from furanone precursors can be achieved in a three-step sequence. The overall transformation begins with the Friedel-Crafts reaction of mucochloric acid with benzene to yield the key furanone intermediate. This intermediate is then cyclized with hydrazine hydrate to form a pyridazinone ring system. The final step involves the chlorination of the pyridazinone to afford the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that the yield for Step 1 and Step 3 are representative values based on typical yields for similar reactions, as specific literature values for these exact transformations were not available.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Friedel-Crafts Reaction | Mucochloric Acid | 3,4-Dichloro-5-phenylfuran-2(5H)-one | Benzene, AlCl₃ | ~75% (Estimated) |

| 2 | Pyridazinone Formation | 3,4-Dichloro-5-phenylfuran-2(5H)-one | 5-Chloro-6-phenylpyridazin-3(2H)-one | Hydrazine Hydrate | 68%[1] |

| 3 | Chlorination | 5-Chloro-6-phenylpyridazin-3(2H)-one | This compound | POCl₃ | ~80% (Estimated) |

Experimental Protocols

Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one (Furanone Precursor)

This procedure is based on the principles of the Friedel-Crafts acylation.

Reagents:

-

Mucochloric acid

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dry benzene under an inert atmosphere.

-

Cool the suspension in an ice bath and slowly add mucochloric acid portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one (Pyridazinone Intermediate)

This protocol is adapted from a known literature procedure.[1]

Reagents:

-

3,4-Dichloro-5-phenylfuran-2(5H)-one

-

Hydrazine hydrate (80% solution)

-

N,N-Dimethylformamide (DMF)

-

Dioxane

Procedure:

-

Dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one (1.0 eq) in N,N-dimethylformamide.

-

Slowly add hydrazine hydrate (80% solution, ~2.0 eq) to the solution.

-

Stir the resulting mixture at 80 °C for 40 minutes.[1]

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Collect the precipitate by filtration, wash with water.

-

Recrystallize the crude product from dioxane to obtain a yellow solid.[1]

Step 3: Chlorination of 5-Chloro-6-phenylpyridazin-3(2H)-one

This is a representative procedure for the chlorination of a pyridazinone using phosphorus oxychloride, based on established methodologies for similar substrates.

Reagents:

-

5-Chloro-6-phenylpyridazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃) (optional, as solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 5-chloro-6-phenylpyridazin-3(2H)-one (1.0 eq).

-

Under an inert atmosphere, add phosphorus oxychloride (3-5 eq). The reaction can be run neat or in a high-boiling inert solvent like dichloromethane or chloroform.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Phosphorus oxychloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.

-

Benzene is a known carcinogen. Handle with appropriate precautions.

-

Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.

This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and perform a thorough risk assessment before conducting any chemical synthesis.

References

Spectroscopic data prediction for 3,4-Dichloro-6-phenylpyridazine (¹H NMR, ¹³C NMR)

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3,4-Dichloro-6-phenylpyridazine

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for determining molecular architecture. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

While specific experimental spectra for this compound are not widely published, this document leverages established computational prediction methods and analysis of analogous structures to provide a reliable reference. These predictions are crucial for identifying this molecule, assessing its purity, and understanding its electronic structure.

Predicted Spectroscopic Data

The chemical shifts (δ) for this compound have been predicted using computational models that account for the electronic effects of the dichloropyridazine and phenyl rings. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyridazine ring, combined with the anisotropic effects of the phenyl group, significantly influences the chemical shifts of the nearby nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show signals corresponding to the single proton on the pyridazine ring and the five protons of the phenyl group. The proton on the pyridazine ring is expected to be the most deshielded due to the influence of the adjacent nitrogen and chlorine atoms. The phenyl protons will exhibit a characteristic splitting pattern based on their positions relative to the pyridazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS

| Atom Position | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| H-5 (pyridazine) | 8.0 - 8.2 | Singlet (s) | N/A |

| H-2', H-6' (phenyl) | 7.8 - 8.0 | Multiplet (m) | ortho/meta |

| H-3', H-4', H-5' (phenyl) | 7.5 - 7.7 | Multiplet (m) | ortho/meta/para |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to the four unique carbons of the dichloropyridazine core and the five carbons of the phenyl ring (with C-2'/C-6' and C-3'/C-5' being chemically equivalent). The carbons bonded to chlorine (C-3 and C-4) are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS

| Atom Position | Predicted Chemical Shift (δ) |

| C-3 (pyridazine) | 155 - 158 |

| C-4 (pyridazine) | 152 - 155 |

| C-5 (pyridazine) | 125 - 128 |

| C-6 (pyridazine) | 160 - 163 |

| C-1' (phenyl) | 135 - 138 |

| C-2', C-6' (phenyl) | 128 - 130 |

| C-3', C-5' (phenyl) | 129 - 131 |

| C-4' (phenyl) | 131 - 134 |

Methodologies for Spectroscopic Data Acquisition and Prediction

The reliability of NMR data, whether experimental or predicted, hinges on rigorous and standardized protocols.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for dichloropyridazine derivatives is outlined below.[1]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

Sample Preparation :

-

Accurately weigh 10-20 mg of the sample.[1]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shifts to 0.00 ppm.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

-

Acquisition Parameters :

-

¹H NMR : Utilize a standard single-pulse experiment. Key parameters include a sufficient number of scans (16-64) for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[1]

-

¹³C NMR : Employ a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The spectra are then referenced to the TMS signal.[1]

Computational Protocol for NMR Prediction

Computational chemistry provides powerful tools for predicting NMR spectra, which can aid in spectral assignment and structural verification. Density Functional Theory (DFT) is a widely used and accurate method.[2][3]

-

Structure Optimization : The 3D structure of the molecule is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[4]

-

NMR Calculation : Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed. A higher-level functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)) often yields more accurate results.[2]

-

Solvent Effects : To better simulate experimental conditions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[4]

-

Chemical Shift Referencing : The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., TMS) computed at the same level of theory: δ_sample = σ_TMS - σ_sample.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and relationships involved in NMR data prediction.

Caption: Workflow for computational NMR prediction.

Caption: Structure-to-Spectrum correlation map.

References

Molecular weight and formula of 3,4-Dichloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3,4-Dichloro-6-phenylpyridazine. This molecule belongs to the pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature. This document is intended to serve as a foundational resource for professionals engaged in research and development.

Core Compound Properties

This compound is a halogenated aromatic compound. The presence of two chlorine atoms on the pyridazine ring provides reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.07 g/mol [1] |

| CAS Number | 64942-62-7[1] |

| Synonyms | 3-Phenyl-5,6-dichloropyridazine[1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų |

| LogP | 3.4504 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Experimental Protocols

Representative Synthesis of a Dichloropyridazine Derivative

The following protocol is a representative example for the synthesis of a dichloropyridazine, which can be adapted for the synthesis of this compound from a suitable precursor.

Step 1: Synthesis of the Pyridazine Precursor

A common route to pyridazine derivatives involves the condensation of a dicarbonyl compound with hydrazine. For the synthesis of a phenyl-substituted pyridazine, a phenyl-containing dicarbonyl compound would be the starting material.

Step 2: Chlorination of the Pyridazine Ring

The pyridazinone intermediate is then subjected to chlorination to yield the dichloro-derivative.

Materials:

-

Pyridazinone precursor

-

Phosphorus oxychloride (POCl₃)

-

Isopropanol (as solvent, based on a similar synthesis[2])

-

Tetrahydrofuran (THF)

-

Manganese Dioxide (MnO₂)

-

Hydrazine hydrate

-

Acetonitrile

Procedure:

-

Preparation of the intermediate (Compound 2): A starting material (Compound 1) is dissolved in acetonitrile. Hydrazine hydrate is slowly added to the solution at a controlled temperature (e.g., 25-30°C), and the reaction is stirred for several hours. The resulting product (Compound 2) is then filtered and washed.[2]

-

Oxidation to Compound 3: Compound 2 is dissolved in THF. Manganese dioxide is added in portions under ice bath cooling. The reaction is then stirred at room temperature for several hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated to yield the crude product (Compound 3), which can be purified by column chromatography.[2]

-

Chlorination to 3,4-Dichloropyridazine (Compound 4): Compound 3 is treated with phosphorus oxychloride (POCl₃) in a suitable solvent such as isopropanol. The mixture is heated to reflux for several hours.[2] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized. The crude product is then extracted, dried, and purified.

Note: This is a generalized protocol based on the synthesis of 3,4-dichloropyridazine. The synthesis of this compound would require a phenyl-substituted starting material.

Potential Biological Significance and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been extensively documented. However, the broader class of pyridazine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and central nervous system activities.[3]

Some pyridazine derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways.[3] Others have been found to interact with the Phospholipase D (PLD) signaling pathway, which is relevant in the context of neurodegenerative diseases.[3]

Given the lack of specific data for this compound, a logical experimental workflow would involve its synthesis followed by a series of in vitro assays to screen for biological activity against various cell lines or enzymatic targets.

Visualizations

Generalized Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a pyridazine derivative like this compound.

References

An In-depth Technical Guide to Distillates (petroleum), solvent-dewaxed heavy paraffinic (CAS No. 64742-65-0)

Disclaimer: The CAS number provided in the query, 64942-62-7, is predominantly associated with the discrete chemical substance 3,4-Dichloro-6-phenylpyridazine in several chemical supplier databases. However, the request for an in-depth technical guide with extensive characterization and toxicological data aligns more closely with the profile of a complex petroleum substance. A closely related CAS number, 64742-65-0 , corresponds to "Distillates (petroleum), solvent-dewaxed heavy paraffinic." This guide will focus on this substance, as it is the likely subject of interest for researchers in drug development and toxicology, given the depth of available data.

Introduction and Characterization

Distillates (petroleum), solvent-dewaxed heavy paraffinic (CAS No. 64742-65-0) is a complex combination of hydrocarbons obtained from the refining of crude oil. It is classified as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). This substance is produced by removing normal paraffins (waxes) from a petroleum fraction through a solvent crystallization process. The resulting product is a paraffinic base oil characterized by low aromatic content, good oxidation stability, and a high viscosity index. It consists predominantly of hydrocarbons with carbon numbers in the range of C20 through C50.

These distillates are primarily used as a blending component in the formulation of a wide array of lubricants and functional fluids. Their applications span various industries, including automotive (engine oils), industrial machinery, and as carriers in pesticide products.

Physical and Chemical Properties

The physical and chemical properties of solvent-dewaxed heavy paraffinic distillates are crucial for their application in lubricant formulations. The following table summarizes key quantitative data.

| Property | Value | Units |

| Physical State | Liquid at room temperature | - |

| Appearance | Light yellow liquid | - |

| Odor | Mild | - |

| Initial Boiling Point | > 280 | °C |

| Flash Point | ~ 200 | °C |

| Kinematic Viscosity | ~ 60 (at 40 °C) | mm²/s |

| Solubility in Water | Poorly soluble | - |

| Recommended Storage Temp. | < 50 | °C |

Toxicological Data

Solvent-dewaxed heavy paraffinic distillates have undergone extensive toxicological evaluation. The data indicates a low order of acute toxicity. A summary of key toxicological endpoints is provided below.

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity | Rat | Oral | LD50 > 15,000 mg/kg | Low toxicity |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 5,000 mg/kg | Low toxicity |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 4.0 mg/L | Low toxicity |

| Skin Irritation | Rabbit | Dermal | Not classified as an irritant | Slight irritation may occur with repeated exposure |

| Eye Irritation | Rabbit | Ocular | Not classified as an irritant | No irritation observed |

| Skin Sensitization | Guinea Pig | Dermal | Not a dermal sensitizer | No evidence of allergic reaction |

| Carcinogenicity | - | - | Not expected to be carcinogenic | No structural alerts for carcinogenicity |

| Mutagenicity | - | - | Not considered to be a germ cell mutagen | - |

| Reproductive/Developmental Toxicity | - | - | No evidence of toxicity | - |

Experimental Protocols

The characterization and safety assessment of petroleum distillates rely on standardized experimental protocols. Below are methodologies for key experiments.

4.1 Determination of Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][3][4][5]

-

Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, timing device.

-

Procedure:

-

The sample is introduced into the viscometer.

-

The viscometer is placed in a temperature-controlled bath until the sample reaches the test temperature.

-

The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

4.2 Determination of Flash Point (ASTM D92)

This test method covers the determination of the flash and fire points of petroleum products by a Cleveland open cup tester.[6][7][8][9][10]

-

Apparatus: Cleveland open cup apparatus, thermometer, heating source, test flame applicator.

-

Procedure:

-

The sample is placed in the test cup and heated at a specified rate.

-

A small test flame is passed across the cup at regular intervals.

-

The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

-

4.3 Acute Dermal Toxicity Study (OECD 402)

This guideline provides a method for assessing the acute toxic effects of a substance applied to the skin.[11][12][13][14][15]

-

Species: Typically adult rats, rabbits, or guinea pigs.

-

Procedure:

-

The test substance is applied to a shaved area of the skin (at least 10% of the body surface).

-

The area is covered with a porous gauze dressing for a 24-hour exposure period.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

The LD50 is determined, which is the statistically derived dose that is expected to cause death in 50% of the treated animals.

-

4.4 Acute Eye Irritation/Corrosion Study (OECD 405)

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[16][17][18][19][20]

-

Species: Typically the albino rabbit.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge.

-

The degree of irritation is scored to determine the potential for the substance to cause eye damage.

-

Visualizations

5.1 Manufacturing and Quality Control Workflow

The production of solvent-dewaxed heavy paraffinic distillates involves several key stages, from crude oil feedstock to the final product, with quality control checks at critical points.

Caption: Manufacturing and Quality Control Workflow for Solvent-Dewaxed Heavy Paraffinic Distillate.

References

- 1. ASTM D445 – SPL [spllabs.com]

- 2. ASTM D445 - eralytics [eralytics.com]

- 3. tamson-instruments.com [tamson-instruments.com]

- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. store.astm.org [store.astm.org]

- 6. scribd.com [scribd.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. store.astm.org [store.astm.org]

- 9. youtube.com [youtube.com]

- 10. petrolube.com [petrolube.com]

- 11. scribd.com [scribd.com]

- 12. oecd.org [oecd.org]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

Regioselectivity in the Synthesis of 3,4-Dichloro-6-phenylpyridazine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The 3,4-dichloro-6-phenylpyridazine core, in particular, serves as a versatile platform for generating diverse molecular libraries through regioselective functionalization. The two chlorine atoms at the C3 and C4 positions offer distinct electronic environments, allowing for controlled, stepwise nucleophilic aromatic substitution (SNAr) to build complex, multi-substituted analogues.

This technical guide provides an in-depth overview of the synthesis of the 3,4-dichloropyridazine precursor, the principles governing regioselectivity during its functionalization, and detailed experimental protocols for key transformations.

Synthesis of the 3,4-Dichloropyridazine Core

The synthesis of the core pyridazine structure typically involves the cyclization of a suitable precursor followed by chlorination. A robust method for producing 3,4-dichloropyridazine has been disclosed, which can be adapted for 6-phenyl substituted analogues by starting with an appropriate phenyl-containing precursor.[3] The general pathway involves three key steps: condensation, oxidation, and chlorination.

Caption: General workflow for the synthesis of 3,4-dichloropyridazine.

Experimental Protocol: Synthesis of 3,4-Dichloropyridazine[3]

This protocol, adapted from patent literature, outlines the synthesis of the unsubstituted core, which serves as a model for the synthesis of 6-phenyl analogues.

Step 1: Synthesis of Dihydropyridazinone (Compound 2)

-

Dissolve Compound 1 (100g, 0.61mol) in isopropanol (800ml) in a reaction flask.

-

Slowly add 80% hydrazine hydrate (33.5g, 0.67mol) to the solution at room temperature.

-

Allow the reaction to proceed for 6 hours at 25-30 °C.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction solution. Wash the resulting crude product twice with ethyl acetate (150ml).

-

Dry the product to yield Compound 2 (yield ~92%).

Step 2: Synthesis of Pyridazinone (Compound 3)

-

Prepare a solution of Compound 2 in tetrahydrofuran (THF).

-

Add manganese dioxide (MnO₂) in a 4:1 molar ratio relative to Compound 2.

-

Stir the reaction mixture at 25 °C for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture to remove the MnO₂ and concentrate the filtrate to obtain Compound 3.

Step 3: Synthesis of 3,4-Dichloropyridazine (Compound 4)

-

To Compound 3, add phosphorus oxychloride (POCl₃) in a 2.5:1 molar ratio in an isopropanol solvent.

-

Heat the mixture to reflux at 80 °C for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product via silica gel column chromatography to yield 3,4-dichloropyridazine.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Condensation | Hydrazine Hydrate | Isopropanol | 25-30 | 6 | ~92 |

| 2. Oxidation | MnO₂ | Tetrahydrofuran | 25 | 8 | - |

| 3. Chlorination | POCl₃ | Isopropanol | 80 (reflux) | 3 | - |

| Table 1: Summary of reaction conditions for the synthesis of 3,4-dichloropyridazine.[3] |

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The key to creating a diverse library of analogues from a this compound core lies in the regioselective substitution of the chlorine atoms. The outcome of the SNAr reaction is governed by the electronic properties of the pyridazine ring, which are influenced by the nitrogen atoms and the substituent at the C6 position.

In dichlorinated N-heterocycles like dichloropyrimidines and dichloropyrazines, the site of initial nucleophilic attack is directed by the electron-withdrawing or electron-donating nature of other substituents on the ring.[4][5] For this compound, the phenyl group at C6 is generally considered electron-withdrawing, which deactivates the adjacent C5 position but has a more complex influence on the C3 and C4 positions. The two adjacent nitrogen atoms create a strong dipole and significantly lower the electron density at the alpha (C3, C6) and gamma (C4) positions, making them susceptible to nucleophilic attack.

Computational studies on related systems suggest that an electron-donating group tends to direct substitution to the more distant chloro position, while an electron-withdrawing group directs it to the closer one.[5] In the case of the 6-phenyl group, the C4 position is generally more activated (more electron-deficient) than the C3 position, making it the preferred site for the first nucleophilic substitution. However, steric hindrance from the C6-phenyl group can also play a role, potentially directing smaller nucleophiles to the C4 position while bulkier ones might favor the C3 position.

Experimental Protocol: Regioselective Amination at C3 (Example)

The following protocol is adapted from the synthesis of a 3-amino-4-methyl-6-phenylpyridazine derivative and illustrates a regioselective nucleophilic substitution.[6] While this example shows substitution on a 3-chloro-4-methyl system, the principle of activating the chloro position for substitution is directly applicable.

-

Combine 3-chloro-4-methyl-6-phenylpyridazine (1 equivalent), the desired amine (2 equivalents), and a catalytic amount of powdered copper in n-butanol in a round-bottom flask.

-

Heat the mixture to reflux for 48 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Extract the ether phase with 5N sulfuric acid.

-

Make the aqueous phase alkaline by adding sodium hydroxide pellets, which should cause the product to precipitate.

-

Collect the crystals by filtration and recrystallize from a suitable solvent (e.g., isopropyl ether-isopropanol) to yield the 3-amino-4-methyl-6-phenylpyridazine analogue.

| Reactant | Nucleophile | Catalyst/Solvent | Conditions | Product | Regioselectivity |

| 3-Chloro-4-methyl-6-phenylpyridazine | N-(2-hydroxyethyl)ethylenediamine | Cu / n-Butanol | Reflux, 48h | 3-((2-((2-hydroxyethyl)amino)ethyl)amino)-4-methyl-6-phenylpyridazine | Substitution at C3 |

| Table 2: Representative regioselective SNAr reaction.[6] |

Biological Activity and Signaling Pathways

Derivatives of the pyridazine core are known to interact with critical cellular signaling pathways, making them attractive for drug development. Notably, certain analogues have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways, both of which are implicated in cancer progression.[1]

Caption: Inhibition of the EGFR signaling pathway by pyridazine analogues.

The JNK pathway is a key component of the stress-activated protein kinase signaling cascade, which can lead to apoptosis (programmed cell death) when activated. Inhibition of JNK can be a therapeutic strategy in various diseases.

Caption: Inhibition of the JNK signaling pathway by pyridazine analogues.

Additionally, some pyridazine derivatives have been found to modulate the Phospholipase D (PLD) signaling pathway, which is involved in synaptic plasticity, suggesting potential applications in treating neurodegenerative diseases.[1]

Conclusion

The this compound scaffold is a highly valuable starting point for the synthesis of novel, biologically active compounds. The regioselectivity of nucleophilic aromatic substitution at the C3 and C4 positions can be controlled through a careful choice of nucleophiles and reaction conditions, guided by the electronic principles of the pyridazine ring. The established protocols for synthesis and functionalization, coupled with the known interactions of pyridazine analogues with key signaling pathways like EGFR and JNK, provide a strong foundation for the rational design and development of new therapeutic agents. This guide offers the fundamental protocols and theoretical understanding necessary for researchers to effectively explore the chemical space and therapeutic potential of this important class of N-heterocycles.

References

- 1. benchchem.com [benchchem.com]

- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the screening of pyridazine derivatives for anticancer, antimicrobial, and anti-inflammatory activities. It offers detailed experimental protocols for key assays, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival pathways.

Data on Anticancer Activity

The cytotoxic effects of various pyridazine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Tetrahydroimidazo[1,2-b]pyridazine sulfonamides (e.g., 4e, 4f) | MCF-7 (Breast) | 1 - 10 | 5-Fluorouracil | - |

| Tetrahydroimidazo[1,2-b]pyridazine sulfonamides (e.g., 4e, 4f) | SK-MEL-28 (Melanoma) | 1 - 10 | Etoposide | - |

| Pyridine-derived VEGFR-2 inhibitors (e.g., 10) | HepG2 (Liver) | 4.25 | Sorafenib | 9.18 |

| Pyridine-derived VEGFR-2 inhibitors (e.g., 10) | MCF-7 (Breast) | 6.08 | Sorafenib | 5.47 |

| Pyrazolo-pyridazine derivative (4) | HepG-2 (Liver) | 17.30 | Doxorubicin | 6.18 |

| Pyrazolo-pyridazine derivative (4) | HCT-116 (Colon) | 18.38 | Doxorubicin | 5.23 |

| Pyrazolo-pyridazine derivative (4) | MCF-7 (Breast) | 27.29 | Doxorubicin | 4.17 |

Key Molecular Targets and Signaling Pathways

A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] Inhibition of VEGFR-2 is a well-established antiangiogenic strategy in cancer therapy.[1]

VEGFR-2 Signaling Pathway Inhibition by Pyridazine Derivatives.

Another critical process in cancer progression is apoptosis, or programmed cell death. Some pyridazine derivatives have been shown to induce apoptosis in cancer cells.

Simplified Overview of Apoptosis Induction.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT Assay Experimental Workflow.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom microplates

-

Pyridazine derivatives stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in a complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This assay measures the ability of pyridazine derivatives to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase assay buffer

-

ATP

-

VEGFR-2 substrate (e.g., a synthetic peptide)

-

Pyridazine derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the VEGFR-2 substrate, and the pyridazine derivative at various concentrations.

-

Enzyme Addition: Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.

-

ATP Detection: Stop the reaction and measure the amount of ATP remaining or ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.

Antimicrobial Activity of Pyridazine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have shown promising activity against a variety of bacteria and fungi.

Data on Antimicrobial Activity

The antimicrobial efficacy of pyridazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Chloro-substituted pyridazines | E. coli | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |

| Chloro-substituted pyridazines | P. aeruginosa | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |

| Chloro-substituted pyridazines | S. marcescens | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |

| Pyridazinone derivatives (e.g., 7, 13) | S. aureus (MRSA) | 3.74 - 8.92 | Amikacin | - |

| Pyridazinone derivatives (e.g., 7, 13) | P. aeruginosa | 3.74 - 8.92 | Amikacin | - |

| Pyridazinone derivatives (e.g., 7, 13) | A. baumannii | 3.74 - 8.92 | Amikacin | - |

Experimental Protocols

This method is a quantitative assay to determine the MIC of an antimicrobial agent.

Broth Microdilution Experimental Workflow.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Pyridazine derivatives

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of each pyridazine derivative in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity of Pyridazine Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Data on Anti-inflammatory Activity

The anti-inflammatory potential of pyridazine derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Drug | COX-2 IC50 (µM) |

| Pyridazine derivative (6b) | 0.18 | 1.14 | 6.33 | Celecoxib | 0.35 |

| Pyridazine derivative (4c) | 0.26 | - | - | Celecoxib | 0.35 |

| Pyrazole-pyridazine hybrid (6f) | 1.15 | 9.56 | 8.31 | Celecoxib | 2.16 |

| Pyrazole-pyridazine hybrid (5f) | 1.50 | 14.34 | 9.56 | Celecoxib | 2.16 |

Key Molecular Targets and Signaling Pathways

The primary targets for the anti-inflammatory action of many pyridazine derivatives are the cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX-2 Inhibition by Pyridazine Derivatives.

Experimental Protocols

This assay measures the ability of pyridazine derivatives to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Assay buffer

-

Arachidonic acid (substrate)

-

Pyridazine derivatives

-

A detection system to measure prostaglandin E2 (PGE2) production (e.g., an ELISA kit)

-

96-well plates

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the pyridazine derivative at various concentrations in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specific incubation period, stop the reaction.

-

PGE2 Measurement: Measure the amount of PGE2 produced in each well using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

This protocol describes the measurement of TNF-α and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Pyridazine derivatives

-

Commercial ELISA kits for TNF-α and IL-6

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyridazine derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce the production of pro-inflammatory cytokines.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and measuring the resulting color change.

-

Data Analysis: Quantify the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve. Determine the inhibitory effect of the pyridazine derivatives on cytokine production.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives against cancer, microbial infections, and inflammation underscore its importance in drug development. The standardized screening protocols and quantitative data presented in this guide provide a framework for the systematic evaluation of new pyridazine compounds. Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as to elucidate their precise mechanisms of action, ultimately paving the way for the development of new and effective medicines.

References

Unraveling the Biological Potential of 3,4-Dichloro-6-phenylpyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 3,4-dichloro-6-phenylpyridazine in biological systems is limited in publicly available literature. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of structurally related pyridazine and pyridazinone derivatives. The information presented herein is intended to serve as a scientific resource to guide future research and drug discovery efforts.

Executive Summary

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The subject of this guide, this compound, while not extensively studied itself, belongs to a class of compounds with significant therapeutic potential. By examining the established mechanisms of action of analogous compounds, we can infer the likely biological targets and pathways that this compound may modulate. These potential activities span across oncology, neurodegenerative disorders, and metabolic diseases. This document consolidates the available information on related compounds, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways to provide a foundational understanding for researchers.

The Pyridazine Scaffold: A Privileged Structure in Drug Discovery

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties that make them attractive for drug design. The pyridazine nucleus is a known pharmacophore, and its derivatives have been investigated for a plethora of therapeutic applications, including anticancer, antimicrobial, antifungal, and central nervous system (CNS) activities.[1][2][3][4] The versatility of the pyridazine ring allows for the synthesis of a diverse library of compounds with a wide range of biological targets.

Potential Mechanisms of Action in Oncology

The fight against cancer is a primary area where pyridazine derivatives have shown considerable promise. Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway is a critical regulator of cell proliferation, apoptosis, and inflammation. Its aberrant activation is implicated in the progression of various cancers. Certain 3,6-disubstituted pyridazine derivatives have been designed and evaluated as inhibitors of JNK1, demonstrating in vivo anticancer activity.[5][6][7] Inhibition of JNK1 can lead to the downregulation of its downstream targets, such as c-Jun and c-Fos, ultimately promoting apoptosis in cancer cells.[6]

Quantitative Data on Pyridazine-based JNK1 Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9e | NCI-60 Panel | Not specified (highest growth inhibition) | [5][6] |

Experimental Protocol: In Vitro JNK1 Kinase Assay

A representative protocol for evaluating JNK1 inhibitory activity involves a luminescence-based kinase assay.

-

Reagents: Recombinant human JNK1 enzyme, ATP, substrate peptide (e.g., ATF2), and a kinase-glo luminescence kit.

-

Procedure:

-

The test compound (e.g., a pyridazine derivative) is pre-incubated with the JNK1 enzyme in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

After a defined incubation period, the kinase-glo reagent is added to measure the amount of ATP remaining.

-

The luminescence signal is inversely proportional to the kinase activity.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibitors of PARP-1 have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Pyridopyridazinone derivatives have been designed as potent PARP-1 inhibitors, with some exhibiting potencies comparable to the clinically used drug Olaparib.[2][4]

Quantitative Data on Pyridopyridazinone-based PARP-1 Inhibitors

| Compound ID | PARP-1 IC50 (nM) | Reference |

| 8a | 36 | [2] |

| Olaparib (Reference) | 34 | [2] |

Experimental Protocol: PARP-1 Inhibition Assay

A common method for assessing PARP-1 inhibition is a colorimetric or chemiluminescent assay.

-

Reagents: Recombinant human PARP-1 enzyme, NAD+, activated DNA, and a detection system for poly(ADP-ribose) (PAR).

-

Procedure:

-

The test compound is incubated with PARP-1, NAD+, and activated DNA.

-

The reaction allows for the formation of PAR chains on PARP-1 and other proteins.

-

The amount of PAR produced is quantified using an anti-PAR antibody in an ELISA-like format.

-

-

Data Analysis: The signal is proportional to PARP-1 activity, and IC50 values are determined from dose-response curves.

Potential Mechanisms of Action in the Central Nervous System

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a crucial enzyme in the metabolism of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Parkinson's disease. Several pyridazinone derivatives have been identified as potent and selective inhibitors of MAO-B.[1][3][8][9]

Quantitative Data on Pyridazinone-based MAO-B Inhibitors

| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| S5 | 0.203 | 3.857 | 19.04 | [8] |

| TR16 | 0.17 | >40 | >235.29 | [3] |

Experimental Protocol: MAO-B Inhibition Assay

MAO-B activity is often measured using a fluorometric assay.

-

Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

-

Procedure:

-

The test compound is pre-incubated with the MAO-B enzyme.

-

The substrate is added to initiate the reaction, which produces hydrogen peroxide.

-

The detection reagent reacts with hydrogen peroxide to produce a fluorescent product (resorufin).

-

The fluorescence is measured over time.

-

-

Data Analysis: The rate of fluorescence increase is proportional to MAO-B activity. IC50 values are calculated from dose-response curves.

Potential Endocrine and Metabolic Mechanisms

Agonism of Thyroid Hormone Receptor β (THR-β)

The thyroid hormone receptor β is a nuclear receptor that plays a critical role in regulating lipid and cholesterol metabolism. Selective THR-β agonists have the potential to treat dyslipidemia and nonalcoholic steatohepatitis (NASH) with a reduced risk of the cardiotoxic effects associated with non-selective thyroid hormone analogues. Notably, pyridazinone derivatives have been developed as potent and selective THR-β agonists.[10][11][12][13][14]

Experimental Protocol: THR-β Reporter Gene Assay

The activity of THR-β agonists can be evaluated using a cell-based reporter gene assay.

-

Cell Line: A mammalian cell line (e.g., HEK293) co-transfected with an expression vector for human THR-β and a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase).

-

Procedure:

-

The cells are treated with varying concentrations of the test compound.

-

After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

-

-

Data Analysis: The increase in reporter gene activity is proportional to the agonist activity of the compound. EC50 values are determined from dose-response curves.

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring and any appended phenyl rings. For this compound, the dichlorophenyl moiety is a key structural feature. Studies on dichlorophenyl-containing compounds as Abl kinase inhibitors and P2X(7) receptor antagonists have provided insights into how this group can influence target binding and selectivity.[15][16][17] The electron-withdrawing nature of the chlorine atoms can affect the electronic properties of the entire molecule, influencing its interaction with biological targets.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally related pyridazine and pyridazinone derivatives provides a strong foundation for inferring its potential biological activities. The data strongly suggest that this compound warrants investigation as a potential modulator of key cellular pathways involved in cancer, neurodegenerative diseases, and metabolic disorders.

Future research should focus on:

-

In vitro screening: Evaluating the inhibitory activity of this compound against a panel of kinases (including JNK1), PARP-1, and MAO-B, as well as its agonist activity at the THR-β.

-

Cell-based assays: Assessing the effects of the compound on cell proliferation, apoptosis, and relevant signaling pathways in appropriate cancer and neuronal cell lines.

-

Structure-activity relationship studies: Synthesizing and testing analogues of this compound to understand the contribution of the chloro and phenyl substituents to its biological activity.

This in-depth technical guide serves as a starting point for researchers to explore the therapeutic potential of this compound and to design future studies aimed at elucidating its precise mechanism of action in biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CA2614529C - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 11. MA29731B1 - PYRIDAZINONE DERIVATIVES AS TYROIDIAN HORMONE RECEPTOR AGONISTS - Google Patents [patents.google.com]

- 12. UA88104C2 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 13. Unlocking the potential of THR-β agonist therapies: resmetirom's chemistry, biology, and patent insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridazinone derivatives as thyroid hormone receptor agonists (2006) | Nancy-Ellen Haynes | 40 Citations [scispace.com]

- 15. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of substituted pyridazine scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and the ability to act as a bioisostere for other aromatic rings, make it an attractive core for the design of novel therapeutic agents.[1] Substituted pyridazines have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects, by modulating various signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the therapeutic potential of substituted pyridazine scaffolds, with a focus on their applications in oncology and inflammatory diseases. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the development of next-generation pyridazine-based drugs.

Anticancer Applications of Substituted Pyridazines

The pyridazine moiety is a key structural feature in numerous compounds developed as anticancer agents. These derivatives have been shown to inhibit various protein kinases that are critical for tumor growth, angiogenesis, and metastasis.

Kinase Inhibition

A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key regulators of this process. Several pyridazine-based compounds have been identified as potent inhibitors of VEGFR-2.[4][5]

A series of pyrazine-pyridine biheteroaryls, which can be considered structural analogs of pyridazines, have shown potent VEGFR-2 inhibitory activity. For instance, compounds 39 and 41 exhibited high selectivity for VEGFR-2 over other kinases like FGFR, PDGFR, and GSK-3.[5] Another study reported pyridazine-urea derivatives with significant VEGFR-2 inhibitory potency, with compound 18b showing an IC50 of 60.7 nM.[6]

| Compound | Target | IC50/Ki | Cell Line | Cellular Activity (IC50) | Reference |

| 39 | VEGFR-2 | - | HUVEC | Potent inhibition of VEGF-stimulated proliferation | [5] |

| 41 | VEGFR-2 | - | HUVEC | Potent inhibition of VEGF-stimulated proliferation | [5] |

| 5b | VEGFR | 92.2% inhibition | HCT-116 | < Imatinib IC50 | [2] |

| 8c | VEGFR-2 | 1.8 µM | HUVEC | >80% inhibition at 10 µM | [6] |

| 8f | VEGFR-2 | 1.3 µM | HUVEC | >80% inhibition at 10 µM | [6] |

| 15 | VEGFR-2 | 1.4 µM | HUVEC | >80% inhibition at 10 µM | [6] |

| 18b | VEGFR-2 | 60.7 nM | HUVEC | >80% inhibition at 10 µM | [6] |

| 18c | VEGFR-2 | 107 nM | HUVEC | >80% inhibition at 10 µM | [6] |

Substituted pyridazines have also been developed as inhibitors of other kinases implicated in cancer, such as ALK5, JNK1, and cyclin-dependent kinases (CDKs). For example, a novel series of 4,6-disubstituted pyridazines were identified as potent ALK5 inhibitors, with compound 20 showing a pKi of 9.29.[7] Another study designed 3,6-disubstituted pyridazine derivatives as JNK1 inhibitors with in vivo anticancer activity. Furthermore, a pyrazolo-pyridazine derivative (4 ) displayed moderate inhibitory activity against both EGFR and CDK-2.[8]

| Compound | Target | IC50/pKi | Cell Line | Cellular Activity (IC50) | Reference |

| 20 | ALK5 | pKi = 9.29 | hA549 | pIC50 = 6.82 | [7] |

| 23 | ALK5 | - | hA549 | pIC50 = 7.19 | [7] |

| 9e | JNK1 | - | NCI-60 | High growth inhibition | |

| 4 | EGFR | 0.391 µM | HepG-2, HCT-116 | 17.30 µM, 18.38 µM | [8] |

| 4 | CDK-2 | 0.55 µM | HepG-2, HCT-116 | 17.30 µM, 18.38 µM | [8] |

In Vivo Efficacy in Cancer Models

Several pyridazine derivatives have demonstrated significant antitumor activity in preclinical animal models.

-

Compound 9e , a 3,6-disubstituted pyridazine, showed a reduction in mean tumor volume in an Ehrlich ascites carcinoma solid tumor model in mice.

-

Compounds 39 and 41 , VEGFR-2 inhibitors, demonstrated in vivo antitumor activity in an A375 human melanoma xenograft nude mice model.[5]

-

Novel pyrimido-pyridazine derivative 2b significantly increased the lifespan and reduced tumor growth in a lymphoma-bearing mouse model.[9]

-

Pyridazinone derivatives have been shown to decrease tumor development in a murine orthotopic osteosarcoma model.[10]

Anti-inflammatory Applications of Substituted Pyridazines

Chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The pyridazine scaffold has been utilized to develop potent anti-inflammatory agents, primarily by targeting the NLRP3 inflammasome.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.[11] Aberrant activation of the NLRP3 inflammasome is associated with numerous inflammatory conditions.

A series of pyridazine-based compounds have been designed and synthesized as potent NLRP3 inflammasome inhibitors. Notably, compound P33 exhibited significant inhibitory effects on IL-1β release in various cell lines with IC50 values in the low nanomolar range.[11] Mechanism studies revealed that P33 directly binds to the NLRP3 protein, thereby inhibiting inflammasome assembly and activation.[11]

| Compound | Cell Line | IC50 (nM) | Reference |

| P33 | THP-1 | 2.7 | [11] |

| P33 | BMDMs | 15.3 | [11] |

| P33 | PBMCs | 2.9 | [11] |

In Vivo Efficacy in Inflammatory Models

The therapeutic potential of pyridazine-based NLRP3 inhibitors has been demonstrated in animal models of inflammatory diseases.

-

Compound P33 significantly ameliorated LPS-induced septic shock and MSU crystal-induced peritonitis in mice, highlighting its potential for treating acute inflammatory conditions.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, intended to serve as a starting point for researchers.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[3][12]

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, ALK5)